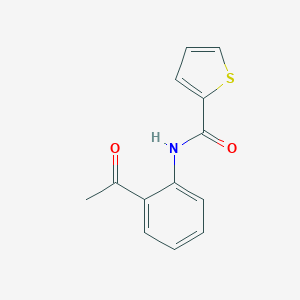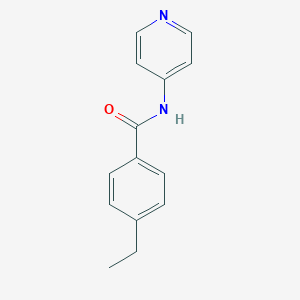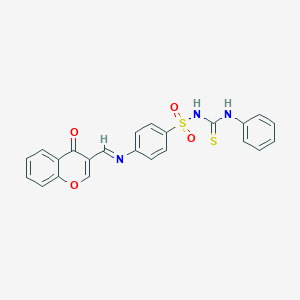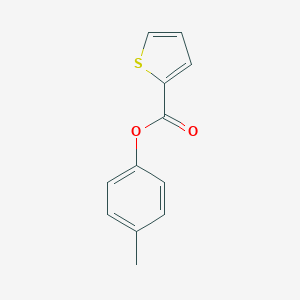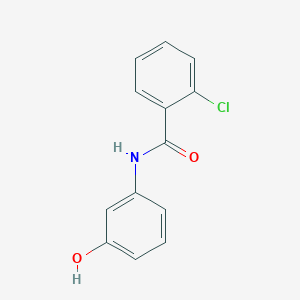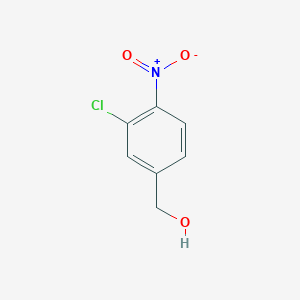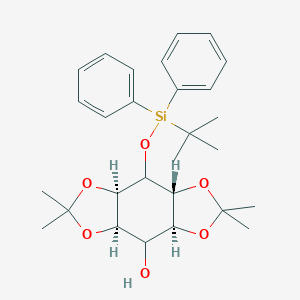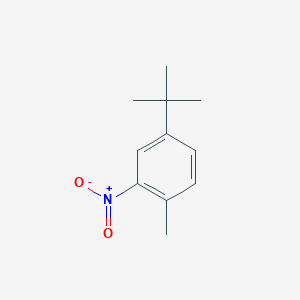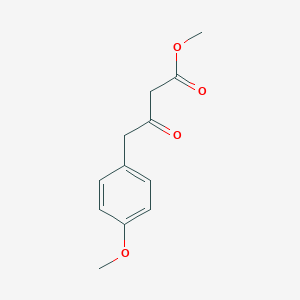
Methyl 4-(4-methoxyphenyl)-3-oxobutanoate
Vue d'ensemble
Description
“Methyl 4-(4-methoxyphenyl)-3-oxobutanoate” is an organic compound. It is an alkyl cinnamate obtained by the formal condensation of the carboxy group of 4-methoxycinnamic acid with methanol . It is a monomethoxybenzene and an alkyl cinnamate .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C11H12O3 . The InChI representation of the molecule isInChI=1S/C11H12O3/c1-13-10-6-3-9 (4-7-10)5-8-11 (12)14-2/h3-8H,1-2H3/b8-5+ .
Applications De Recherche Scientifique
Food-Flavoring Synthesis : Methyl 4-(4-methoxyphenyl)-3-oxobutanoate is used in the synthesis of compounds like 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance employed in food-flavoring (Stach, Huggenberg, & Hesse, 1987).
Biosynthesis of Ethylene : It acts as a precursor or intermediate in the biosynthesis of ethylene from methionine, a process observed in various bacteria and fungi (Billington, Golding, & Primrose, 1979).
Apoptosis Induction : A derivative of this compound, methional, has been found to induce apoptosis in lymphoid cells, suggesting potential applications in cancer research (Quash et al., 1995).
Antioxidant Properties : Certain derivatives, like ethyl 2-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-3-oxobutanoate, demonstrate antioxidant activity, which is significant for pharmaceutical and food industry applications (Stanchev et al., 2009).
Leukotriene D4 Antagonism : Novel benzoheterocyclic derivatives of this compound have shown inhibitory activity against leukotriene D4, suggesting its utility in respiratory disease treatment (Musser et al., 1987).
Synthesis of Chromones : It's used in the synthesis of chromones, compounds with potential therapeutic applications, through photo-Fries products and Michael addition reactions (Álvaro et al., 1987).
Anti-Diabetic Activity : Certain derivatives have shown moderate anti-diabetic activity, offering potential leads for the development of new anti-diabetic drugs (Vaddiraju et al., 2022).
Pesticide Residue Analysis : Used in the synthesis of haptens for developing sensitive enzyme-linked immunosorbent assays (ELISAs) to detect pesticide residues in fruits, suggesting its application in food safety (Zhang et al., 2008).
Propriétés
IUPAC Name |
methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11-5-3-9(4-6-11)7-10(13)8-12(14)16-2/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVAMNPNXYYKUOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650157 | |
| Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100117-84-8 | |
| Record name | Methyl 4-(4-methoxyphenyl)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70650157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B183524.png)
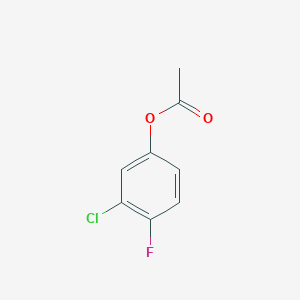
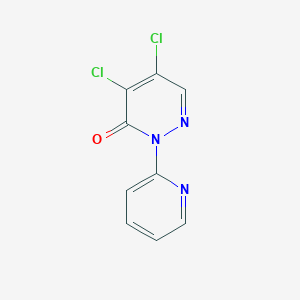

![1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B183536.png)
